2-Aminoadamantane-1-carboxylic acid
CAS No.: 68312-88-9
Cat. No.: VC0529695
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68312-88-9 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2-aminoadamantane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5,12H2,(H,13,14) |
| Standard InChI Key | KNDWUKJAYRIVHS-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3N)C(=O)O |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3N)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-aminoadamantane-1-carboxylic acid is C₁₁H₁₇NO₂, with a molecular weight of 207.26 g/mol. Its adamantane backbone confers high lipid solubility and metabolic stability, while the amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions. Key physicochemical parameters include:
The adamantane core’s rigidity restricts conformational flexibility, which may enhance binding specificity to biological targets . The carboxylic acid group at position 1 and amino group at position 2 create a zwitterionic structure under physiological conditions, influencing its pharmacokinetic profile .
Synthesis and Optimization
Flow-Based Continuous Synthesis
A landmark study demonstrated the use of mesoreactor flow devices to synthesize 2-aminoadamantane-1-carboxylic acid with improved safety and scalability compared to batch methods . The process involves:
-
Bromination of Adamantane: Adamantane is brominated at position 1 using bromine in a halogenated solvent.
-
Ritter Reaction: The bromo-adamantane intermediate reacts with acetonitrile in a mix of nitric acid, sulfuric acid, and oleum, forming 3-acetaminoadamantane-1-carboxylic acid .
-
Hydrolysis: Acidic hydrolysis cleaves the acetamide group, yielding the target compound .
This method achieves a 78% yield with reduced exposure to hazardous reagents like oleum . Flow chemistry minimizes exothermic risks and enables real-time monitoring of intermediates .
Alternative Synthetic Routes
Zurabishvili et al. described a modified Ritter reaction using 3-hydroxyadamantane-1-carboxylic acid and acetonitrile in sulfuric acid, bypassing bromination steps . Key advantages include:
-
Simplified Purification: Byproducts like 3-chloroadamantane-1-carboxylic acid are removed via acetone washing .
-
Higher Purity: The final product achieves >95% purity confirmed by ¹H-NMR and HPLC .
A comparative analysis of synthesis methods is provided below:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Flow-Based | 78 | 90 | Scalable, safe | High equipment cost |
| Ritter Reaction | 65 | 95 | Low reagent toxicity | Multi-step hydrolysis required |
Pharmacological Activity and Mechanisms
Neuropathic Pain Relief
2-Aminoadamantane-1-carboxylic acid (referred to as GZ4 in preclinical studies) exhibits potent anti-allodynic effects in rat models of spinal nerve ligation-induced neuropathic pain . Key findings include:
-
Mechanical Hyperalgesia Reversal: Daily oral administration (50 mg/kg) reduced paw withdrawal thresholds by 60% within 3 hours, comparable to gabapentin .
-
Calcium Channel Inhibition: Whole-cell patch-clamp assays revealed 47% inhibition of N-type (CaV2.2) calcium currents in HEK-293 cells, implicating channel blockade as a primary mechanism .
Unlike gabapentin, which requires 24 hours to modulate CaV channel trafficking, GZ4 acts directly on surface channels, enabling faster onset .
P2X7 Receptor Modulation
In purified rat cerebrocortical synaptosomes, 2-aminoadamantane-1-carboxylic acid derivatives inhibited P2X7 receptor-evoked glutamate release by 82% at 10 μM concentrations . This suggests a role in attenuating neuroinflammatory signaling, though the compound lacks affinity for opioid or cannabinoid receptors .
Applications in Drug Development
The compound’s dual action on CaV2.2 and P2X7 receptors positions it as a candidate for:
-
Neuropathic Pain: Superior pharmacokinetics to gabapentinoids.
-
Neuroprotection: Glutamate modulation may benefit stroke or traumatic brain injury models.
-
Antiviral Agents: Adamantane derivatives historically target influenza A viruses, though this remains unexplored for 2-aminoadamantane-1-carboxylic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume